
5-Bromo-4-chloro-3-indolyl phosphate
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Overview
Description
5-Bromo-4-chloro-3-indolyl phosphate (BCIP), with the molecular formula C₈H₆BrClNO₄P and an average molecular weight of 326.47 g/mol, is a chromogenic substrate widely used in molecular biology and histochemistry . It is primarily employed in conjunction with Nitro Blue Tetrazolium (NBT) for detecting alkaline phosphatase (AP) activity. Upon dephosphorylation by AP, BCIP produces an indoxyl derivative that reacts with NBT to form an insoluble blue-purple precipitate, enabling visualization of targets in techniques such as Western blotting, in situ hybridization, and immunohistochemistry .
BCIP exists in multiple salt forms, including the p-toluidine salt (CAS 6578-06-9, molecular weight 433.62 g/mol, melting point 222.8°C) and the disodium salt (CAS 102185-33-1, molecular weight 370.43 g/mol). These variants differ in solubility and stability, with the disodium salt offering enhanced aqueous solubility for specific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indolyl phosphate typically involves the following steps:
Bromination and Chlorination: The indole ring is first brominated and chlorinated at specific positions to introduce the bromine and chlorine atoms.
Phosphorylation: The phosphoryl group is then introduced through a phosphorylation reaction, often using phosphoryl chloride or similar reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-scale Bromination and Chlorination: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Efficient Phosphorylation: Employing continuous flow reactors or batch reactors to introduce the phosphoryl group efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can occur, especially targeting the halogen atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Products include various oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with hydrogen replacing the halogen atoms.
Substitution: Substituted derivatives with different functional groups replacing bromine or chlorine.
Scientific Research Applications
Key Applications
-
Immunoblotting :
- BCIP is extensively used in Western blotting to visualize proteins that have been transferred to membranes. When conjugated with alkaline phosphatase-labeled antibodies, the substrate produces a colored precipitate at the site of the target protein, allowing for easy identification and quantification .
-
In Situ Hybridization :
- In situ hybridization techniques utilize BCIP to detect specific nucleic acid sequences within tissue sections. The enzyme-linked probes facilitate the visualization of hybridized sequences through colorimetric changes, enhancing the understanding of gene expression patterns in various biological contexts .
- Immunohistochemistry :
- Histochemistry :
- Colorimetric Detection in Biosensors :
Data Table: Comparative Applications of this compound
Application Type | Description | Key Features |
---|---|---|
Immunoblotting | Visualization of proteins on membranes using alkaline phosphatase | Colorimetric detection; easy quantification |
In Situ Hybridization | Detection of nucleic acids within tissues | Specificity for target sequences; spatial resolution |
Immunohistochemistry | Localization of proteins in tissue samples | Enhanced visualization; diagnostic applications |
Histochemistry | Staining for enzyme activity in tissues | Insight into cellular processes; colorimetric readout |
Biosensor Applications | Detection of biomolecules using colorimetric changes | Quantitative analysis; rapid results |
Case Studies
-
Detection of Alkaline Phosphatase Activity :
A study utilized BCIP/NBT as a substrate system for detecting alkaline phosphatase activity in canine appendicular osteosarcoma samples. The results indicated significant enzyme expression correlated with tumor progression, demonstrating the utility of BCIP in veterinary oncology research . -
Gene Expression Analysis :
In another investigation, researchers applied BCIP during in situ hybridization to study gene expression patterns in plant tissues under stress conditions. The findings revealed differential expression of stress-responsive genes, highlighting the effectiveness of BCIP in plant molecular biology . -
Biosensor Development :
A recent development involved integrating BCIP into a nanocellulose-based biosensor for detecting human neutrophil elastase. The study reported that the color intensity from BCIP was directly proportional to enzyme concentration, showcasing its potential for clinical diagnostics .
Mechanism of Action
The compound acts as a substrate for alkaline phosphatase. When the enzyme cleaves the phosphate group, it produces a colored product, which can be easily detected. This reaction is used to measure the activity of alkaline phosphatase in various samples. The molecular targets include the active site of the enzyme, where the cleavage of the phosphate group occurs, leading to the formation of a detectable product.
Comparison with Similar Compounds
Key Differentiators Between BCIP and Other Alkaline Phosphatase Substrates
BCIP is distinguished from other AP substrates by its insoluble reaction product, which localizes signals and minimizes background noise. Below is a comparative analysis with commonly used substrates:
Table 1: Comparative Properties of BCIP and p-Nitrophenyl Phosphate (pNPP)
Table 2: BCIP Variants and Their Properties
BCIP Form | Molecular Weight (g/mol) | Solubility | Key Applications |
---|---|---|---|
p-Toluidine Salt | 433.62 | Moderate in DMSO | Immunohistochemistry |
Disodium Salt | 370.43 | High in aqueous | Nitrocellulose membrane assays |
Advantages of BCIP Over Soluble Substrates
- Signal Localization : BCIP’s insoluble product is critical for spatial resolution in blotting and tissue staining, unlike soluble substrates like pNPP, which diffuse and cause high background .
- Enhanced Sensitivity: BCIP/NBT detects targets at nanogram levels, outperforming pNPP in membrane-based assays .
- Multiplex Compatibility : BCIP’s blue-purple product contrasts with substrates yielding red (e.g., Fast Red TR) or magenta (e.g., Magenta-phos) precipitates, enabling simultaneous detection of multiple targets .
Limitations and Alternatives
- Speed : BCIP/NBT reactions require longer incubation (10–30 minutes) compared to rapid colorimetric substrates like pNPP .
- Solubility Constraints : The p-toluidine salt requires organic solvents (e.g., DMSO) for stock solutions, whereas the disodium salt is water-soluble .
- Alternative Precipitating Substrates : Fast Red TR and Vector Red offer red precipitates for applications requiring color differentiation .
Q & A
Q. Basic: What is the role of BCIP in alkaline phosphatase (ALP)-based detection systems, and how does its mechanism differ from other chromogenic substrates?
BCIP serves as a chromogenic substrate for ALP, undergoing dephosphorylation to form an indoxyl intermediate that oxidizes and dimerizes with nitroblue tetrazolium (NBT) to produce an insoluble blue precipitate. Unlike substrates like p-nitrophenyl phosphate (pNPP), which yield soluble colored products, BCIP/NBT is ideal for membrane-based techniques (e.g., Western blotting) due to its localized signal generation .
Methodological Note : Optimize BCIP concentration (typically 0.015–0.1 mg/mL) and incubation time (5–30 minutes) to balance sensitivity and background noise. Pre-mixing BCIP with NBT (0.03–0.1 mg/mL) in alkaline buffer (pH 9.5) enhances reaction efficiency .
Q. Advanced: How can BCIP-based assays be optimized for low-abundance protein detection without increasing nonspecific background?
Key strategies include:
- Blocking Optimization : Use high-grade BSA (5% w/v) or casein-based blockers to reduce nonspecific ALP activity .
- Substrate Layering : Apply BCIP/NBT in thin, even layers using nitrocellulose membranes with uniform pore size (0.45 µm) to prevent diffusion artifacts .
- Signal Amplification : Pair BCIP with polymer-based detection systems (e.g., streptavidin-ALP conjugates) to enhance sensitivity 10–100× compared to antibody-ALP direct conjugates .
Data Contradiction : Some studies report higher background with p-toluidine salt formulations (DMF solubility: 20 mg/mL ) versus disodium salts (water-soluble ). Validate salt compatibility with your membrane type.
Q. Basic: What are the critical storage conditions for BCIP to ensure long-term stability?
BCIP salts (disodium or p-toluidine) must be stored at ≤-20°C in airtight, desiccated containers. Avoid freeze-thaw cycles, as repeated exposure to moisture degrades the indolyl backbone, reducing reactivity. Lyophilized BCIP disodium salt retains >95% activity for 2 years under these conditions .
Q. Advanced: How do structural modifications (e.g., salt form, substituents) impact BCIP’s performance in multiplex assays?
- Disodium Salt (BCIP-Na₂) : Water-soluble, ideal for solution-phase assays (e.g., ELISA) but may require higher concentrations (0.1 mg/mL) for membrane-based applications .
- p-Toluidine Salt : Requires organic solvents (DMF/DMSO) for solubilization, which can destabilize nitrocellulose membranes. However, it provides sharper signals in high-resolution immunohistochemistry .
- β-D-Glucuronide Derivatives : Used in dual-enzyme systems (e.g., ALP + β-glucuronidase) for multiplex detection, but cross-reactivity must be controlled via pH-specific buffers .
Q. Basic: What are common pitfalls in BCIP/NBT-based protocols, and how can they be diagnosed?
- Precipitate Diffusion : Caused by excessive substrate volume. Use minimal volume (0.1 mL/cm²) and rotate membranes during incubation .
- Low Signal : Check ALP activity with pNPP as a control. If pNPP works but BCIP fails, suspect substrate degradation (e.g., brownish discoloration indicates oxidation) .
- High Background : Test blocking agents for endogenous phosphatases (e.g., levamisole inhibits intestinal ALP in tissue sections) .
Q. Advanced: How can BCIP’s reaction kinetics be quantitatively modeled to improve dynamic range in quantitative Western blotting?
Use a Michaelis-Menten model adjusted for membrane-bound ALP:
Vmax=Km+[S][S]⋅[E]
Where [S] = BCIP concentration, [E] = ALP concentration, and Km (BCIP) ≈ 0.2–0.5 mM. Measure initial velocity (V0) via densitometry at multiple timepoints to avoid substrate depletion artifacts .
Data Contradiction : Reported Km values vary between salt forms due to solubility differences. Calibrate using disodium salt for aqueous systems and p-toluidine salt for organic solvent-based assays .
Q. Basic: What analytical techniques confirm BCIP purity and structural integrity?
- HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min. Purity >98% shows a single peak at \sim254 nm .
- Mass Spectrometry : ESI-MS should confirm molecular ions (e.g., [M+H]⁺ = 433.63 for p-toluidine salt) .
Q. Advanced: What novel applications exist for BCIP beyond traditional blotting, and what methodological adaptations are required?
- In Situ Hybridization : Combine BCIP with Fast Red for dual-color detection in tissue sections. Adjust pH to 8.0–8.5 to stabilize ALP-Fast Red complexes .
- Microfluidics : Use BCIP-loaded hydrogels (0.5% agarose) for spatially resolved ALP activity mapping. Signal intensity correlates with pore size (50–100 µm optimal) .
Q. Basic: How does BCIP compare to chemiluminescent substrates (e.g., CDP-Star) in sensitivity and practicality?
BCIP/NBT provides permanent signals (ideal for archival purposes) but has lower sensitivity (detection limit \sim1 ng protein) versus chemiluminescence (\sim0.1 ng). Use BCIP for qualitative/teaching labs and switch to chemiluminescence for quantitative studies .
Q. Advanced: What synthetic strategies address BCIP’s instability in aqueous buffers, and how are they validated?
- Prodrug Formulations : Synthesize BCIP derivatives with photolabile protecting groups (e.g., nitroveratryl) to enable light-activated ALP detection. Validate via LC-MS/MS and kinetic assays .
- Nanoparticle Encapsulation : Encapsulate BCIP in silica nanoparticles (50 nm diameter) to prevent hydrolysis. Release kinetics are measured via dialysis (PBS, pH 7.4) .
Properties
Molecular Formula |
C8H4BrClNO4P-2 |
---|---|
Molecular Weight |
324.45 g/mol |
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) phosphate |
InChI |
InChI=1S/C8H6BrClNO4P/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14/h1-3,11H,(H2,12,13,14)/p-2 |
InChI Key |
QRXMUCSWCMTJGU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br |
Origin of Product |
United States |
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